Methyl 2-[(5-bromopyridin-2-yl)amino]acetate
Description
Methyl 2-[(5-bromopyridin-2-yl)amino]acetate (C₈H₉BrN₂O₂) is a brominated pyridine derivative featuring an acetamide-ester moiety. Its structure includes a 5-bromopyridin-2-yl group linked via an amino bridge to a methyl acetate substituent .
Properties
IUPAC Name |
methyl 2-[(5-bromopyridin-2-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)5-11-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUURHOSIOKYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-59-9 | |
| Record name | methyl 2-[(5-bromopyridin-2-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-bromopyridin-2-yl)amino]acetate typically involves the reaction of 5-bromopyridin-2-amine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromopyridin-2-yl)amino]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(5-bromopyridin-2-yl)amino]acetate has been studied for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that compounds containing bromopyridine moieties can exhibit anticancer properties. This compound may serve as a lead compound for developing new anticancer agents by modifying its structure to enhance efficacy and reduce toxicity .
Antimicrobial Properties
The compound has shown promise in antimicrobial studies, particularly against certain bacterial strains. Its effectiveness can be attributed to the presence of the bromopyridine group, which is known to enhance bioactivity .
Biochemical Research
This compound is utilized in various biochemical assays and research applications.
Enzyme Inhibition Studies
This compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on protein kinases, which play crucial roles in cell signaling and cancer progression .
Cell Culture Applications
In cell biology, this compound is used as a reagent in cell culture experiments. It helps maintain pH levels and supports the growth of various cell lines .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry.
Synthesis of Complex Molecules
This compound is employed in the synthesis of more complex organic molecules. Its structure allows for further derivatization, leading to the formation of novel compounds with potential biological activity .
Ligand Development
Due to its unique chemical structure, this compound can be used to develop ligands for metal complexes in coordination chemistry. These ligands are crucial for catalysis and material science applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific protein kinases involved in tumor growth. |
| Study C | Antimicrobial Testing | Showed activity against Gram-positive bacteria, indicating potential for antibiotic development. |
Mechanism of Action
The mechanism of action of Methyl 2-[(5-bromopyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can form halogen bonds with target molecules, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[(5-Bromopyrimidin-2-yl)amino]acetate (CAS 1159823-83-2)
- Structural Differences : Replaces the pyridine ring with a pyrimidine ring, introducing an additional nitrogen atom in the heterocycle.
- Its molecular weight (259.1 g/mol) and purity (98%) make it suitable as a pharmaceutical intermediate .
- Applications : Used in medicinal chemistry for constructing kinase inhibitors or nucleoside analogs, leveraging pyrimidine’s prevalence in biological systems .
2-(5-Bromopyridin-2-yl)acetic Acid (CAS 192642-85-6)
- Functional Group Variation : The carboxylic acid replaces the methyl ester, altering solubility and acidity (pKa ~4-5 for acetic acid derivatives).
- Synthesis : Prepared via hydrolysis of methyl 2-(5-bromopyridin-2-yl)acetate (82% yield under basic conditions) .
- Applications : Useful as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where carboxylate groups facilitate coordination or covalent bonding .
Methyl 2-(5-Bromopyridin-2-yl)acetate (CAS 917023-06-4)
- Structural Simplicity: Lacks the amino bridge, directly attaching the acetate to the pyridine ring.
- Its synthesis involves palladium-catalyzed coupling or Friedel-Crafts acylation .
- Applications : Intermediate in agrochemicals or fluorescent dyes, where electronic properties of the pyridine ring are critical .
Ethyl 2-(3-Amino-5-bromopyridin-2-yl)acetate (CAS 1379312-86-3)
- Positional Isomerism: The amino group is at position 3 instead of 2, altering electronic distribution and steric effects.
- Impact: The meta-amino substitution may reduce conjugation with the pyridine nitrogen, affecting UV-Vis absorption or binding affinity in biological targets .
Comparative Data Table
Key Research Findings
- Reactivity: The amino group in this compound enhances nucleophilicity, enabling facile alkylation or acylation reactions, whereas pyrimidine analogs exhibit higher electrophilicity due to additional nitrogen atoms .
- Stability : Ester derivatives (e.g., methyl/ethyl acetates) are prone to hydrolysis under acidic/basic conditions, forming carboxylic acids .
Biological Activity
Methyl 2-[(5-bromopyridin-2-yl)amino]acetate, with the chemical formula C8H9BrN2O2 and CAS number 620175-59-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom and an amino group linked to an acetate moiety. This structural configuration is significant for its interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacologically active compound.
1. Anticancer Activity
Research has shown that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| Pyridine Derivative A | Anticancer | Induces apoptosis |
| Pyridine Derivative B | Anticancer | Cell cycle arrest |
2. Antimicrobial Properties
This compound has been assessed for antimicrobial activity against various pathogens. Similar compounds have shown effectiveness against bacteria and fungi, suggesting that this compound may also possess such properties.
| Pathogen | Activity Level | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | High | |
| C. albicans | Low |
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest. It may interact with enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Target Interactions
The compound likely interacts with specific receptors or enzymes due to its hydrogen bond donating and accepting capabilities, which are crucial for binding interactions in biological systems.
2. Modulation of Biochemical Pathways
Similar compounds have been shown to modulate various signaling pathways, including those involved in inflammation and cell survival. This modulation could explain the observed biological activities.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Anticancer Effects : A study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis, suggesting a similar effect could be expected from this compound.
- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, supporting its potential use as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(5-bromopyridin-2-yl)amino]acetate, and what methodological considerations are critical?
The synthesis typically involves coupling reactions between 5-bromopyridin-2-amine and methyl 2-chloroacetate derivatives. Key steps include:
- Halogenation : Introducing bromine at the pyridine ring’s 5-position via electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions .
- Amide Coupling : Reacting the brominated pyridine with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the acetamide linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like unreacted starting materials or over-halogenated byproducts .
Q. How is structural characterization performed for this compound?
A multi-technique approach is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring’s substitution pattern (e.g., aromatic protons at δ 7.5–8.5 ppm) and the methyl ester group (δ 3.7–3.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 259.0 for C₈H₈BrN₂O₂) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or ORTEP-III ) resolves bond lengths and angles, confirming the planar pyridine ring and acetamide geometry. For example, a related compound, N-(5-bromopyridin-2-yl)acetamide, showed a triclinic crystal system with a = 4.0014 Å and β = 86.897° .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Wash with soap/water for 15 minutes .
- Storage : Keep in a cool, dry place (2–8°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
- Solvent Optimization : Compare DMF, THF, and acetonitrile for reaction kinetics. Polar aprotic solvents enhance nucleophilic substitution .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
Case Study : A related bromopyridine derivative achieved 78% yield using DMF at 70°C, versus 52% in THF .
Q. How are computational methods applied to predict reactivity or biological interactions?
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine’s electrophilic character) .
- Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using software like AutoDock. A chromen-4-one analog showed anti-cancer activity via π-π stacking with DNA .
Data Insight : For a structurally similar compound, docking scores indicated strong binding affinity (−9.2 kcal/mol) to HIV-1 reverse transcriptase .
Q. How to resolve contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR shifts with published analogs (e.g., 5-bromo-2-chloropyridine derivatives ).
- Crystallographic Refinement : Use SHELXL to resolve ambiguous electron density regions. For example, a methyl ester group’s orientation was confirmed via anisotropic displacement parameters .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in complex spectra .
Example : Discrepancies in aromatic proton splitting were resolved by crystallography, revealing a twisted pyridine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
